Lipophilicity-Driven Membrane Permeability
The target compound exhibits a calculated LogP of 2.81220, which is substantially higher than that of the natural amino acid L-methionine (LogP = -1.87) and moderately higher than the benzyl-protected cysteine analog S-benzyl-L-cysteine (LogP = 2.10) [1][2]. This 4.68 LogP unit increase over L-methionine and 0.71 LogP unit increase over S-benzyl-L-cysteine indicates a significantly enhanced hydrophobic character. The benzylsulfanyl group and the α-methyl group are both contributing factors to this increase in lipophilicity, which is a key determinant of passive membrane permeability .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.81220 |
| Comparator Or Baseline | L-Methionine: -1.87; S-Benzyl-L-cysteine: 2.10 |
| Quantified Difference | +4.68 logP units vs. L-Methionine; +0.71 logP units vs. S-Benzyl-L-cysteine |
| Conditions | Calculated values from standard cheminformatics algorithms (ChemSrc, ALOGPS, etc.). |
Why This Matters
This is critical for applications where passive diffusion across cell membranes is required, as a higher logP value is directly correlated with increased permeability, making this compound a superior candidate for cell-based assays or the design of CNS-penetrant probes compared to more polar methionine analogs.
- [1] ChemSrc. 2-amino-4-(benzylsulfanyl)-2-methylbutanoic acid. LogP: 2.81220. View Source
- [2] Slideshare. 'Water and Oil' representation of 20 amino acids. LogP value for Methionine (M) is -1.87. View Source
